![molecular formula C29H25N3O2 B3925902 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL](/img/structure/B3925902.png)
7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
Overview
Description
7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be tailored to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydrogenated products.
Scientific Research Applications
7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-{[3-(METHOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
- 7-{[3-(ETHOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL
Uniqueness
The uniqueness of 7-{[3-(BENZYLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}-2-METHYLQUINOLIN-8-OL lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-7-[(3-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2/c1-20-13-14-22-15-16-25(29(33)28(22)31-20)27(32-26-12-5-6-17-30-26)23-10-7-11-24(18-23)34-19-21-8-3-2-4-9-21/h2-18,27,33H,19H2,1H3,(H,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZDSCZZMIZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=CC=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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